Cas no 1495003-99-0 (methyl 3,3-dicyclopropylprop-2-enoate)

methyl 3,3-dicyclopropylprop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3,3-dicyclopropylprop-2-enoate
- AKOS017417066
- EN300-1459591
- 1495003-99-0
-
- Inchi: 1S/C10H14O2/c1-12-10(11)6-9(7-2-3-7)8-4-5-8/h6-8H,2-5H2,1H3
- InChI Key: YZYKMFIVWRTEBH-UHFFFAOYSA-N
- SMILES: O(C)C(/C=C(\C1CC1)/C1CC1)=O
Computed Properties
- Exact Mass: 166.099379685g/mol
- Monoisotopic Mass: 166.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
- XLogP3: 2.7
methyl 3,3-dicyclopropylprop-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1459591-5.0g |
methyl 3,3-dicyclopropylprop-2-enoate |
1495003-99-0 | 5g |
$2152.0 | 2023-06-06 | ||
Enamine | EN300-1459591-50mg |
methyl 3,3-dicyclopropylprop-2-enoate |
1495003-99-0 | 50mg |
$468.0 | 2023-09-29 | ||
Enamine | EN300-1459591-0.25g |
methyl 3,3-dicyclopropylprop-2-enoate |
1495003-99-0 | 0.25g |
$683.0 | 2023-06-06 | ||
Enamine | EN300-1459591-500mg |
methyl 3,3-dicyclopropylprop-2-enoate |
1495003-99-0 | 500mg |
$535.0 | 2023-09-29 | ||
Enamine | EN300-1459591-0.1g |
methyl 3,3-dicyclopropylprop-2-enoate |
1495003-99-0 | 0.1g |
$653.0 | 2023-06-06 | ||
Enamine | EN300-1459591-2500mg |
methyl 3,3-dicyclopropylprop-2-enoate |
1495003-99-0 | 2500mg |
$1089.0 | 2023-09-29 | ||
Enamine | EN300-1459591-0.5g |
methyl 3,3-dicyclopropylprop-2-enoate |
1495003-99-0 | 0.5g |
$713.0 | 2023-06-06 | ||
Enamine | EN300-1459591-100mg |
methyl 3,3-dicyclopropylprop-2-enoate |
1495003-99-0 | 100mg |
$490.0 | 2023-09-29 | ||
Enamine | EN300-1459591-10000mg |
methyl 3,3-dicyclopropylprop-2-enoate |
1495003-99-0 | 10000mg |
$2393.0 | 2023-09-29 | ||
Enamine | EN300-1459591-2.5g |
methyl 3,3-dicyclopropylprop-2-enoate |
1495003-99-0 | 2.5g |
$1454.0 | 2023-06-06 |
methyl 3,3-dicyclopropylprop-2-enoate Related Literature
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
Additional information on methyl 3,3-dicyclopropylprop-2-enoate
Introduction to Methyl 3,3-Dicyclopropylprop-2-enoate (CAS No. 1495003-99-0)
Methyl 3,3-dicyclopropylprop-2-enoate (CAS No. 1495003-99-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound, characterized by its distinct molecular structure, offers a wide range of applications due to its chemical properties and reactivity. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, physical and chemical properties, and potential applications of methyl 3,3-dicyclopropylprop-2-enoate.
The molecular formula of methyl 3,3-dicyclopropylprop-2-enoate is C11H16O2, with a molecular weight of approximately 184.24 g/mol. The compound features a central double bond and two cyclopropyl groups attached to the same carbon atom, which imparts unique stereochemical properties and reactivity. The presence of the methyl ester group further enhances its versatility in various chemical reactions.
One of the key aspects of methyl 3,3-dicyclopropylprop-2-enoate is its synthesis. Several methods have been reported in the literature for the preparation of this compound. One common approach involves the reaction of 3,3-dicyclopropylacryloyl chloride with methanol in the presence of a base such as triethylamine. This method yields high purity methyl 3,3-dicyclopropylprop-2-enoate with good yield and selectivity. Another synthetic route involves the Wittig reaction between cyclopropylmagnesium bromide and methyl acrylate, followed by dehydration to form the desired double bond.
The physical properties of methyl 3,3-dicyclopropylprop-2-enoate are also noteworthy. It is a colorless liquid at room temperature with a boiling point around 150°C at reduced pressure. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for various chemical processes and reactions.
In terms of chemical properties, methyl 3,3-dicyclopropylprop-2-enoate exhibits reactivity typical of unsaturated esters. It can undergo various reactions such as hydrogenation to form saturated esters, Michael addition reactions with nucleophiles like thiols or amines, and Diels-Alder reactions with dienophiles. These reactions highlight the compound's potential as an intermediate in the synthesis of more complex molecules.
The potential applications of methyl 3,3-dicyclopropylprop-2-enoate are diverse and promising. In pharmaceutical research, it has been explored as a building block for the synthesis of bioactive compounds. For instance, recent studies have shown that derivatives of this compound exhibit anti-inflammatory and anti-cancer activities. The cyclopropyl groups provide steric hindrance that can influence biological activity and selectivity.
In materials science, methyl 3,3-dicyclopropylprop-2-enoate has been investigated for its use in polymer chemistry. Its ability to undergo polymerization reactions makes it a valuable monomer for producing novel polymers with unique properties such as high thermal stability and mechanical strength. These polymers have potential applications in coatings, adhesives, and advanced materials.
Beyond its direct applications, methyl 3,3-dicyclopropylprop-2-enoate serves as an important model compound for studying fundamental aspects of organic chemistry. Its unique structure allows researchers to explore stereochemical effects on reactivity and stability. For example, computational studies have provided insights into the electronic structure and conformational behavior of this molecule.
In conclusion, methyl 3,3-dicyclopropylprop-2-enoate (CAS No. 1495003-99-0) is a multifaceted compound with significant potential in various scientific fields. Its unique molecular structure and reactivity make it an attractive candidate for both academic research and industrial applications. As ongoing research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing our understanding and capabilities in organic chemistry and related disciplines.
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